molecular formula C7H5N3S B1349848 2-(4-1,2,3-Thiadiazolyl)pyridine CAS No. 176037-42-6

2-(4-1,2,3-Thiadiazolyl)pyridine

Cat. No. B1349848
CAS RN: 176037-42-6
M. Wt: 163.2 g/mol
InChI Key: SOYISIZZTHPRSO-UHFFFAOYSA-N
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Description

Thiadiazolo[3,4-c]pyridine as an Acceptor

Thiadiazolo[3,4-c]pyridine (PT) derivatives have been identified as novel electron acceptors with more electron-accepting ability and unique properties compared to benzothiadiazole (BT) analogs. A study explored PT-based donor-acceptor-type (D-A) conjugated polymer in electrochromics, resulting in a polymer with a lower bandgap and favorable redox activity and stability. The polymer displayed higher coloration efficiency, good optical memory, and very fast switching time, suggesting PT's potential in developing novel neutral green electrochromic polymers .

Synthesis and Electrochemical Properties

The synthesis of 2,6-bis(6-aryl-[1,2,4]-triazolo[3,4-b][1,3,4]-thiadiazole-3-yl)pyridines was achieved through the condensation of 2,6-bis(4-amino-5-mercapto-[1,2,4]-triazoles-2)pyridine with aromatic acid in the presence of phosphorus oxychloride. The synthesized compounds exhibited high ionization potentials and good affinity, as confirmed by IR, 1H NMR spectroscopies, elemental analysis, and electrochemical studies .

Molecular Structure Analysis

The crystal structure of a related compound, 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-imine, was determined using X-ray diffraction. The study provided insights into the intermolecular interactions within the crystal and investigated the electronic and geometric structure of the imine. Theoretical and experimental studies indicated potential applications in optoelectronics due to the modification of absorption spectra and reduction of the overheating process .

Dye-Sensitized Solar Cells

New [1,2,5]thiadiazolo[3,4-c]pyridine-containing organic dyes were designed and synthesized for use in dye-sensitized solar cells. These sensitizers showed significant changes in the absorption spectrum, suppressed charge recombination rate, and extended spectral response into the NIR region. The power conversion efficiency of one sensitizer reached 6.7%, demonstrating the potential of these compounds in solar cell applications .

Biological Properties

Compounds with a thiadiazole nucleus, including those fused to a pyridine-substituted triazole ring, are known for their biological properties such as antimicrobial, anti-inflammatory, and anticancer activities. The synthesis of novel 3-(4-pyridinyl)-6-aryl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles was reported, with the potential for a variety of structural and biological activities .

Liquid Crystalline Properties

Bis(alkylsulfanyl) derivatives of 1,2,5-thiadiazoles fused with aromatic and heteroaromatic rings are of interest for their liquid crystalline properties. A compound, 4,7-bis(dodecylthio)-[1,2,5]thiadiazolo[3,4-c]pyridine, was synthesized and characterized, indicating potential applications in materials with liquid crystalline properties .

Antioxidant and Antimitotic Agent

Asymmetric (S)-N-benzylidene-2-(benzyloxy)-1-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethanamine derivatives were synthesized and evaluated for their antioxidant and antimitotic activities. The compounds showed good drug-like characteristics based on Lipinski's rule of five and potential for oral activity .

Muscarinic Receptor Binding and Antioxidant Properties

A series of 3-(thiadiazolyl)pyridine 1-oxide compounds were synthesized and evaluated for their potential muscarinic receptor binding and antioxidant properties. The study described the synthesis of compounds containing 1,2,5- and 1,2,4-thiadiazole moieties, highlighting their potential in medicinal chemistry .

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, including thiadiazoles, play a crucial role in organic chemistry due to their extensive applications in pharmaceuticals, agrochemicals, and materials science. The synthesis and transformation of heterocyclic compounds, such as thiadiazoles, have been extensively studied, highlighting the versatility and potential of these compounds in creating biologically active molecules. Studies have shown that thiadiazoles exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties, underscoring their significance in medicinal chemistry (Asif, 2016; Mishra et al., 2015).

Biological and Medicinal Applications

The structural motif of 2-(4-1,2,3-Thiadiazolyl)pyridine serves as a foundation for developing compounds with significant biological and medicinal applications. Research has demonstrated that derivatives of thiadiazoles possess diverse pharmacological activities, including antiviral, antibacterial, and anticancer effects. This wide array of activities is attributed to the ability of these derivatives to interact with various biological targets, making them valuable in the design of new therapeutic agents (Abu-Taweel et al., 2022; Verma et al., 2019).

properties

IUPAC Name

4-pyridin-2-ylthiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3S/c1-2-4-8-6(3-1)7-5-11-10-9-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYISIZZTHPRSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372742
Record name 2-(4-1,2,3-Thiadiazolyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-1,2,3-Thiadiazolyl)pyridine

CAS RN

176037-42-6
Record name 2-(4-1,2,3-Thiadiazolyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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